3,4-dihydro-2H-1-benzopyran-6-amine chemical properties
3,4-dihydro-2H-1-benzopyran-6-amine chemical properties
An In-depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-6-amine (6-Aminochromane)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1-benzopyran-6-amine, commonly known as 6-aminochromane. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile heterocyclic scaffold. The narrative emphasizes the causality behind its chemical behavior and its strategic importance in modern synthetic chemistry.
Introduction: The Chromane Scaffold and Its Significance
3,4-Dihydro-2H-1-benzopyran-6-amine (C₉H₁₁NO) is a heterocyclic compound featuring a bicyclic structure where a dihydropyran ring is fused to a benzene ring.[1][2][3] The amine substituent at the 6-position makes it a valuable aromatic amine, a class of compounds that are foundational to the development of a vast array of pharmaceuticals and bioactive molecules.[4] The rigid, conformationally-restricted chromane scaffold, combined with the nucleophilic and directing properties of the amino group, renders it a privileged starting material for constructing complex molecular architectures with significant therapeutic potential. Its derivatives have been explored as antagonists for leukotrienes and as ligands for various central nervous system receptors.[5][6]
Core Physicochemical and Computational Properties
The fundamental properties of 6-aminochromane are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 50386-54-4 | [1][3][7] |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][8][9] |
| IUPAC Name | 3,4-dihydro-2H-chromen-6-amine | [2] |
| Synonym(s) | 6-Aminochromane, Chromane-6-ylamine | [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |
| LogP | 1.59 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Spectroscopic Characterization Profile
Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for 6-aminochromane, providing a self-validating framework for characterization.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint. The signals for the protons on the dihydropyran ring are deshielded by the adjacent oxygen atom.
-
Aromatic Protons (3H): Expect complex signals in the aromatic region (~6.5-7.0 ppm). The protons at C5, C7, and C8 will exhibit splitting patterns dictated by their coupling constants. The electron-donating effects of both the amine and ether oxygen will shift these protons upfield relative to benzene.
-
-OCH₂- Protons (2H): A triplet is expected around ~4.1-4.3 ppm, corresponding to the methylene group at C2 adjacent to the oxygen.
-
-NH₂ Protons (2H): A broad singlet typically appears between ~3.5-4.5 ppm. The chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange, a key validation step.[10][11]
-
-CH₂- Protons (2H): A multiplet (often a quintet or triplet of triplets) is expected around ~2.7-2.9 ppm for the C4 methylene group.
-
-CH₂CH₂- Protons (2H): A multiplet around ~1.9-2.1 ppm is expected for the C3 methylene group.
¹³C NMR Spectroscopy
The carbon spectrum complements the proton data, confirming the carbon skeleton.
-
Aromatic Carbons (6C): Six distinct signals are expected in the ~115-150 ppm range. The carbons attached to the oxygen (C8a) and nitrogen (C6) will be significantly influenced by these heteroatoms.
-
-OCH₂- Carbon (1C): The C2 carbon should appear around ~65-70 ppm.
-
Aliphatic Carbons (2C): The C3 and C4 carbons are expected in the upfield region, typically between ~20-30 ppm.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups.
-
N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[11][12] These are typically less broad than O-H stretches.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
N-H Bending: A characteristic bending vibration (scissoring) for the primary amine should be visible around 1580-1650 cm⁻¹.[12]
-
C-N Stretching: A strong band for the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[12]
-
C-O-C Stretching: A strong, characteristic aryl-alkyl ether C-O-C asymmetric stretch will be present, typically around 1200-1250 cm⁻¹.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide fragmentation data.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 149.19.
-
Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom in the molecule.
Synthesis Protocol: Reduction of 6-Nitrochromane
A reliable and scalable synthesis of 6-aminochromane involves the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1-benzopyran. This transformation is highly efficient and a cornerstone of aromatic amine synthesis.
Caption: Synthetic workflow for 6-aminochromane via nitro-group reduction.
Detailed Experimental Methodology (Stannous Chloride Reduction)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 6-nitro-3,4-dihydro-2H-1-benzopyran (1.0 eq) and ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the stirred suspension. The choice of excess reagent is causal; it ensures complete reduction and accommodates any oxidation of Sn(II).
-
Reaction: Heat the mixture to reflux (typically ~80 °C) and monitor the reaction by TLC until the starting material is fully consumed (usually 2-4 hours).
-
Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture by slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the pH is > 9. This step is critical to neutralize the acidic medium and precipitate tin salts, liberating the free amine.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x). The choice of solvent is based on the product's polarity and ease of removal.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Chemical Reactivity and Synthetic Utility
The reactivity of 6-aminochromane is dominated by the interplay between the nucleophilic amine and the activated aromatic ring.
Reactions at the Amino Group
The lone pair on the nitrogen atom makes it both basic and nucleophilic, allowing for a wide range of transformations.[13]
-
N-Alkylation/Acylation: It readily reacts with alkyl halides and acyl chlorides/anhydrides to form secondary/tertiary amines and amides, respectively. These reactions are fundamental for building molecular complexity.
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine/enamine, which can be reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield N-alkylated derivatives.[14]
-
Diazotization: Treatment with nitrous acid (HONO, generated from NaNO₂ and HCl) at low temperatures converts the primary amine to a diazonium salt. This intermediate is highly versatile and can be displaced by various nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) to functionalize the 6-position.
Electrophilic Aromatic Substitution
The amine and the cyclic ether oxygen are both powerful ortho-, para-directing and activating groups. This electronic synergy strongly directs incoming electrophiles to the C5 and C7 positions, which are ortho and para to the amine group and both ortho to the ether oxygen.
Caption: Regioselectivity in electrophilic substitution of 6-aminochromane.
This predictable regioselectivity is a powerful tool. For instance, bromination or nitration will occur preferentially at these activated positions, providing handles for further synthetic diversification through cross-coupling reactions.[15]
Applications in Drug Discovery and Medicinal Chemistry
The chromane scaffold is a common motif in biologically active compounds. The 6-amino derivative serves as a critical building block for accessing analogues with tailored pharmacological profiles.
-
CNS Receptor Ligands: Derivatives of aminobenzopyrans have been synthesized and evaluated for their affinity at serotonin (5-HT) and dopamine (D2) receptors, indicating their potential in developing treatments for neurological and psychiatric disorders.[5] The rigid structure helps in optimizing ligand-receptor binding interactions.
-
Psychoactive Agents: The core structure is related to certain classes of psychoactive compounds, such as the DOx family, where a 2,5-dimethoxyamphetamine structure is present.[16] While 6-aminochromane itself is not in this class, its structural similarity highlights the potential for its derivatives to interact with serotonergic systems.
-
Kinase Inhibitors: The 3,4-dihydro-2H-pyran ring system has been successfully used as a hinge-binding motif in the design of potent and selective mTOR kinase inhibitors, demonstrating the value of this heterocyclic system in modern drug design.[17]
Safety and Handling
As with all amine-containing compounds, appropriate safety precautions must be observed.
-
Hazards: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[8][18]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air, as amines can be sensitive to oxidation.[1][18]
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